molecular formula C8H12BrN3 B1278114 2-N-(3-Aminopropyl)-amino-5-bromopyridine CAS No. 92993-40-3

2-N-(3-Aminopropyl)-amino-5-bromopyridine

Cat. No. B1278114
CAS RN: 92993-40-3
M. Wt: 230.11 g/mol
InChI Key: CJPNRBHTHRCYQX-UHFFFAOYSA-N
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Description

2-N-(3-Aminopropyl)-amino-5-bromopyridine is a compound that is not directly mentioned in the provided papers. However, the papers discuss related compounds and their synthesis, which can provide insights into the potential characteristics and applications of 2-N-(3-Aminopropyl)-amino-5-bromopyridine. For instance, amino-functionalized bipyridines are known to be valuable in the synthesis of chelating ligands .

Synthesis Analysis

The synthesis of related compounds involves the use of α-bromoketones and 2-aminopyridines. In one study, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized from these starting materials under different conditions . The synthesis of amino-functionalized 2,2'-bipyridines was achieved through the coupling of substituted 2-chloro- and 2-bromopyridine building blocks with diamino-functionalized compounds . These methods could potentially be adapted for the synthesis of 2-N-(3-Aminopropyl)-amino-5-bromopyridine.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-N-(3-Aminopropyl)-amino-5-bromopyridine has been studied using quantum mechanical methods. For example, the molecular structure, electronic, and vibrational characteristics of 2-Amino-3-bromo-5-nitropyridine were investigated using Density Functional Theory (DFT) calculations . These studies provide a foundation for understanding the molecular structure of 2-N-(3-Aminopropyl)-amino-5-bromopyridine.

Chemical Reactions Analysis

The chemical reactions involving related compounds are diverse. The synthesis of N-(pyridin-2-yl)amides, for instance, involves C–C bond cleavage promoted by iodine and tert-butyl hydroperoxide (TBHP) . The formation of 3-bromoimidazopyridines occurs via a one-pot tandem cyclization/bromination process . These reactions highlight the reactivity of bromopyridine derivatives, which is relevant to the chemical behavior of 2-N-(3-Aminopropyl)-amino-5-bromopyridine.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 2-N-(3-Aminopropyl)-amino-5-bromopyridine have been characterized. For instance, the vibrational frequencies and molecular equilibrium geometry of 2-Amino-3-bromo-5-nitropyridine were obtained through DFT calculations and compared with experimental spectral data . The study of these properties is crucial for predicting the behavior of 2-N-(3-Aminopropyl)-amino-5-bromopyridine in various environments and applications.

Scientific Research Applications

  • Protonation and Hydrogen Bonding : The compound's structure involves protonation at the pyridine N atom, with significant hydrogen bonding interactions. This characteristic is crucial for its application in crystallography and material science studies (Hemamalini & Fun, 2010).

  • Electrocatalytic Carboxylation : 2-amino-5-bromopyridine has been utilized in the electrochemical conversion to 6-aminonicotinic acid, demonstrating its potential in organic synthesis and green chemistry applications (Feng, Huang, Liu, & Wang, 2010).

  • Catalyzed Amination : This compound is used in selective amination reactions catalyzed by palladium complexes, highlighting its role in the synthesis of aminopyridines, a class of compounds significant in pharmaceuticals and agrochemicals (Ji, Li, & Bunnelle, 2003).

  • Synthesis of Amino-Functionalized Compounds : It serves as a precursor in synthesizing amino-functionalized bipyridines, which are key building blocks in creating complex chelating ligands (Hapke, Staats, Wallmann, & Lützen, 2007).

  • Polymer Synthesis : The compound is instrumental in synthesizing regioregulated poly(aminopyridine)s, showcasing its utility in polymer chemistry and materials science (Kuwabara, Mori, Teratani, Akita, & Kanbara, 2009).

  • Electrocatalytic Synthesis : Its role in the electrocatalytic synthesis of 6-aminonicotinic acid at silver cathodes underlines its significance in electrochemistry and synthetic methodologies (Gennaro, Sánchez-Sánchez, Isse, & Montiel, 2004).

  • Vibrational Spectroscopy Studies : The compound has been studied using density functional methods to understand its molecular structure and vibrational spectra, indicating its importance in spectroscopic analysis and molecular characterization (Kandasamy & Velraj, 2012).

Future Directions

While specific future directions for “2-N-(3-Aminopropyl)-amino-5-bromopyridine” are not available, aminopropyl-functionalized compounds have potential applications in various fields, including chemistry, biology, pharmaceuticals, medicine, agriculture, and industry . For example, these compounds can be employed as plant growth biostimulants, drugs, optical, catalytic, sorption, and special polymeric materials, as well as modern high-tech devices .

properties

IUPAC Name

N'-(5-bromopyridin-2-yl)propane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12BrN3/c9-7-2-3-8(12-6-7)11-5-1-4-10/h2-3,6H,1,4-5,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJPNRBHTHRCYQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)NCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70444058
Record name 2-N-(3-Aminopropyl)-amino-5-bromopyridine
Source EPA DSSTox
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Molecular Weight

230.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-N-(3-Aminopropyl)-amino-5-bromopyridine

CAS RN

92993-40-3
Record name N1-(5-Bromo-2-pyridinyl)-1,3-propanediamine
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Record name 2-N-(3-Aminopropyl)-amino-5-bromopyridine
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Record name 92993-40-3
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Synthesis routes and methods

Procedure details

A mixture of 1,3-diaminopropane (17.6 ml), 2,5-dibromopyridine (10 g) and pyridine (5 ml) was heated under reflux for 4 hr. After stripping off the excess of 1,3-diaminopropane, the residue was taken up in water, the pH adjusted to 7 (conc. hydrochloric acid) and the solution extracted with chloroform. The pH was raised to 14 and extracted with chloroform. After drying (K2CO3), the final extract was evaporated to give 2-(3-aminopropylamino)-5-bromopyridine (9.1 g) as an oil which was used without further purification. (ii) To a suspension of sodium hydride (0.3 g) in DMSO (20 ml) was added 2-(3-aminopropylamino)-5-bromopyridine (2.88 g). The mixture was stirred and heated slowly to 85° C. After the evolution of hydrogen had ceased the mixture was cooled to room temperature and methyl iodide (1.77 g) in DMSO (5 ml) added dropwise maintaining the temperature below 30° C. After a further 15 min water (150 ml) was added and the mixture extracted with chloroform. The chloroform extract was washed with water and extracted with 1N hydrochloric acid. The acid extract was washed with chloroform, the pH adjusted to 13 (2N NaOH) and extracted again with chloroform. The final extract was stripped and the residue chromatographed (silica gel, 5% ammoniacal methanol/dichloromethane) to give 2-[N-(3-aminopropyl)-N-methylamino]-5-bromopyridine (1.44 g) as an oil which was used without further purification. (iii) 2-[N-(3-aminopropyl)-N-methylamino]-5-bromopyridine (1.4 g) and 2-nitroamino-5-(6-methylpyrid-3-ylmethyl)pyrimid-4-one (1.25 g) were heated together under reflux in pyridine (10 ml) for 20 hr. After stripping, the residue was triturated with wet ether and recrystallised from isopropanol/water to give 2-[3-[N-methyl-N-(5-bromopyrimid-2-yl)amino]propylamino]-5-(6-methylpyrid-3-yl-methyl)pyrimid-4-one, 1.5 g (71%) mp 137°-40° C.
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